molecular formula C10H14ClN B6361482 (R)-1-Phenylbut-3-en-2-amine hydrochloride CAS No. 244092-64-6

(R)-1-Phenylbut-3-en-2-amine hydrochloride

Cat. No.: B6361482
CAS No.: 244092-64-6
M. Wt: 183.68 g/mol
InChI Key: GMQARJHXPFBJRD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Phenylbut-3-en-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a butenyl chain with an amine group at the second carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenylbut-3-en-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as ®-1-Phenylbut-3-en-2-ol.

    Amination: The hydroxyl group is converted to an amine group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenylbut-3-en-2-amine hydrochloride may involve:

    Large-Scale Synthesis: Utilizing large reactors to handle bulk quantities of starting materials and reagents.

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenylbut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-Phenylbut-3-en-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Phenylbut-3-en-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    Phenylethylamine: A structurally related compound with a shorter carbon chain.

    Amphetamine: A compound with a similar amine group but different substitution pattern on the phenyl ring.

Uniqueness

®-1-Phenylbut-3-en-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a phenyl group and a butenyl chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-1-phenylbut-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQARJHXPFBJRD-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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